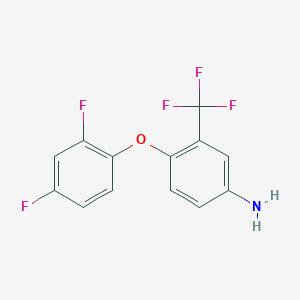

4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline

Description

General Significance of Aniline (B41778) Derivatives in Drug Discovery

Aniline, an aromatic compound featuring an amino group attached to a benzene (B151609) ring, and its derivatives are foundational structures in medicinal chemistry. cresset-group.comwikipedia.org Their versatility allows them to serve as starting materials or key intermediates in the synthesis of a wide array of pharmaceuticals. wikipedia.orgnih.gov Aniline derivatives are present in drugs with diverse therapeutic applications, including analgesics like paracetamol (acetaminophen). wikipedia.org

The structural adaptability of the aniline motif enables it to interact with various biological targets. cresset-group.com However, the aniline structure itself can present challenges, such as metabolic instability or potential toxicity. cresset-group.comacs.org This has led medicinal chemists to strategically modify the aniline core, creating derivatives that enhance pharmacological properties like bioavailability, solubility, and receptor selectivity, while mitigating undesirable effects. cresset-group.com

Role of Fluorine and Trifluoromethyl Groups in Pharmaceutical Modulators

The incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. acs.orgbohrium.comnih.gov The introduction of one or more fluorine atoms can significantly alter a compound's physicochemical properties. acs.org

Key effects of fluorination in drug design include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life and stability. bohrium.commdpi.commdpi.com

Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets, enhancing the drug's efficacy. bohrium.comacs.orgmdpi.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. acs.orgmdpi.com

The trifluoromethyl group (-CF3) is particularly influential. wikipedia.org It is a strong electron-withdrawing group that can significantly impact a molecule's properties. mdpi.com The -CF3 group is often used to increase lipophilicity and can improve a compound's metabolic stability. mdpi.comhovione.com Its steric and electronic properties can be adjusted to optimize a lead compound's interaction with its target. wikipedia.org Numerous FDA-approved drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, contain a trifluoromethyl group, highlighting its importance in successful drug design. wikipedia.orgmdpi.comwikipedia.org

Overview of Phenoxy Aniline Scaffold in Active Pharmaceutical Ingredients

The phenoxy aniline scaffold, which combines a phenoxy group (a benzene ring attached to an oxygen atom) with an aniline structure, is a privileged motif in medicinal chemistry. nih.gov The terminal phenoxy group is a key component in many approved drugs and is recognized for its crucial role in biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-7-1-3-12(10(15)5-7)20-11-4-2-8(19)6-9(11)13(16,17)18/h1-6H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVZWAIJECJJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,4 Difluorophenoxy 3 Trifluoromethyl Aniline

Strategies for Phenoxy Aniline (B41778) Core Synthesis

The construction of the central diaryl ether linkage in 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline is a critical step in its synthesis. Key methodologies for achieving this include nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) presents a fundamental approach for the formation of the aryl ether bond. This method typically involves the reaction of a phenoxide with an activated aryl halide. In the context of synthesizing this compound, one potential SNAr strategy would involve the reaction of 2,4-difluorophenol (B48109) with a suitably activated 4-halo-3-(trifluoromethyl)aniline derivative. The presence of the electron-withdrawing trifluoromethyl group ortho to the leaving group can facilitate this substitution.

The reaction conditions for SNAr are crucial and often require a strong base to generate the phenoxide and a polar aprotic solvent to facilitate the reaction.

Table 1: Representative Conditions for SNAr in Diaryl Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 4-Nitrofluorobenzene | Phenol (B47542) | K₂CO₃ | DMF | 150 |

| 2,4-Dichloronitrobenzene | 4-Methoxyphenol | NaOH | DMSO | 120 |

| 1-Fluoro-2-nitrobenzene | 2,6-Dimethylphenol | Cs₂CO₃ | NMP | 160 |

Note: This table presents generalized conditions for SNAr reactions and not the specific synthesis of the target compound.

Cross-Coupling Reactions for C-O Bond Construction

Modern synthetic chemistry offers powerful cross-coupling methods for the construction of C-O bonds, providing an alternative to classical SNAr reactions. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. This method is particularly useful when SNAr is not feasible due to the electronic nature of the substrates. For the synthesis of the target molecule, this could involve the coupling of 2,4-difluorophenol with a 4-halo-3-(trifluoromethyl)aniline derivative in the presence of a copper catalyst and a base.

The Buchwald-Hartwig C-O cross-coupling reaction utilizes a palladium catalyst with a suitable ligand to couple a phenol with an aryl halide or triflate. This method is known for its high functional group tolerance and broad substrate scope.

Table 2: Comparison of Cross-Coupling Reactions for C-O Bond Formation

| Reaction | Catalyst | Ligand | Base | Solvent |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃ | Pyridine, Dioxane |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | K₃PO₄, NaOtBu | Toluene, Dioxane |

Established Synthetic Pathways for Related Trifluoromethyl Anilines

The synthesis of trifluoromethyl-substituted anilines is well-documented and provides a foundation for the synthesis of the target compound. dcu.ie Often, these syntheses begin with commercially available trifluoromethyl-substituted nitroaromatics, which are then reduced to the corresponding anilines. For instance, 3-trifluoromethylaniline can be synthesized from 3-nitrobenzotrifluoride (B1630513) via catalytic hydrogenation. dcu.ie This aniline can then be further functionalized.

Another approach involves the direct trifluoromethylation of an aniline derivative, although regioselectivity can be a challenge. researchgate.net Protecting the amino group allows for more controlled reactions. For example, 3-trifluoromethylaniline can be converted to pivalylamino-3-trifluoromethylbenzene, which can then undergo further reactions. dcu.ie

Introduction of Fluorine and Trifluoromethyl Substituents

The strategic placement of fluorine and trifluoromethyl groups is essential for the desired properties of the final molecule. This requires precise and regioselective chemical transformations.

Regioselective Fluorination Techniques

The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods. Direct fluorination of unprotected anilines can be challenging due to the high reactivity of both the reagent and the substrate. beilstein-journals.org However, methods using milder fluorinating agents have been developed.

For the synthesis of the 2,4-difluorophenoxy moiety, 2,4-difluorophenol is a readily available starting material. Should a synthetic route require the introduction of these fluorine atoms, electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) could be employed on a phenol substrate. nih.gov The directing effects of the hydroxyl group would favor ortho and para substitution.

Trifluoromethylation Strategies

The introduction of a trifluoromethyl group onto an aromatic ring is a key step in many pharmaceutical and agrochemical syntheses. researchgate.netresearchgate.net Modern trifluoromethylation methods have largely replaced older, harsher techniques.

One common strategy involves the use of trifluoromethylating reagents such as the Togni or Umemoto reagents, which act as electrophilic CF₃ sources. researchgate.net These can react with arylboronic acids or other organometallic species in the presence of a suitable catalyst.

Another approach is the trifluoromethylation of aryl halides using a copper or palladium catalyst with a nucleophilic CF₃ source like Ruppert's reagent (TMSCF₃). Visible-light photoredox catalysis has also emerged as a powerful tool for the trifluoromethylation of aniline derivatives using reagents like the Togni reagent. researchgate.net

For the specific synthesis of this compound, it is most practical to start with a precursor that already contains the trifluoromethyl group, such as 3-trifluoromethylaniline or a related derivative. dcu.ie

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis of this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This mechanism is characteristic of reactions involving activated aryl halides and strong nucleophiles.

In the reaction between 4-amino-2-(trifluoromethyl)phenol (B189850) and 1,2,4-trifluorobenzene (B1293510), the process is initiated by the deprotonation of the phenolic hydroxyl group by a base. This generates a phenoxide ion, which acts as the nucleophile. The aromatic ring of 1,2,4-trifluorobenzene is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms. The phenoxide then attacks the carbon atom bearing a fluorine atom, typically at the position para to one of the other fluorine atoms, due to the resonance stabilization of the intermediate.

This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov In this complex, both the incoming nucleophile and the leaving group (fluoride ion) are attached to the same carbon atom. The negative charge is delocalized over the aromatic ring, stabilized by the electron-withdrawing substituents. The reaction is completed by the expulsion of the fluoride (B91410) ion, restoring the aromaticity of the ring and forming the final diaryl ether product.

In the case of the Ullmann condensation, the mechanism is more complex and is believed to involve organocopper intermediates. The reaction is thought to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate a copper(I) species, which continues the catalytic cycle. organic-chemistry.org The presence of electron-withdrawing groups on the aryl halide generally accelerates the reaction. wikipedia.org

Optimization of Reaction Conditions and Scalability Considerations

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound, particularly for industrial-scale production. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and catalyst system.

For the SNAr reaction between an activated aryl halide and a phenol, the selection of the base and solvent is critical. A variety of bases can be employed, with common choices including potassium carbonate, cesium carbonate, and sodium hydride. The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used as they can effectively solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.

The reaction temperature is another important factor. Higher temperatures generally lead to faster reaction rates but can also result in the formation of side products. Therefore, the temperature is carefully controlled to balance reaction speed and selectivity.

In the context of the Ullmann condensation, optimization efforts have focused on the development of more efficient copper catalyst systems. The use of ligands such as phenanthroline and various diamines can significantly improve the catalytic activity of copper, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. wikipedia.org The choice of the copper source (e.g., CuI, CuBr, or copper nanoparticles) and the ligand can have a profound impact on the reaction outcome. researchgate.netmdpi.com

For scalability, factors such as cost of reagents, ease of product isolation and purification, and process safety become paramount. A scalable synthesis should ideally use readily available and inexpensive starting materials, minimize the use of hazardous reagents and solvents, and involve simple work-up procedures. Continuous flow chemistry is also being explored as a means to improve the safety and efficiency of these reactions on a larger scale.

Below is a table summarizing typical reaction conditions for the synthesis of diaryl ethers via SNAr and Ullmann condensation, which are analogous to the synthesis of the target compound.

| Reaction Type | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| SNAr | Aryl Fluoride, Phenol | - | K2CO3 | DMF | 120-150 | 70-90 |

| Ullmann | Aryl Iodide, Phenol | CuI/Ligand | Cs2CO3 | Toluene | 80-120 | 65-95 |

| Ullmann | Aryl Bromide, Phenol | CuO Nanoparticles | K2CO3 | DMSO | 100-140 | 60-85 |

Table 1: Representative Reaction Conditions for Diaryl Ether Synthesis

Based on a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data for the compound This compound (CAS No. 1804908-04-0) is not publicly available at this time.

Consequently, it is not possible to provide the detailed analysis, data tables, and research findings for its Fourier Transform Infrared (FTIR), Raman, Surface-Enhanced Raman Scattering (SERS), Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra as requested in the article outline.

To fulfill the user's request, access to proprietary research data or the original synthesis and characterization records for this specific compound would be required. Such information is not present in the public domain accessible via standard search methodologies. Therefore, the generation of the specified article focusing solely on the detailed spectroscopic and structural characterization of this compound cannot be completed.

Spectroscopic and Advanced Structural Characterization of 4 2,4 Difluorophenoxy 3 Trifluoromethyl Aniline and Analogues

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline, the molecular formula is C₁₃H₇F₅NO. The theoretical monoisotopic mass can be calculated with high precision. Based on the exact masses of the most abundant isotopes of its constituent elements (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value.

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high accuracy of these instruments, often in the sub-ppm (parts per million) range, provides strong evidence for the assigned molecular formula.

While direct experimental HRMS data for this compound is not available, data from analogous structures containing the trifluoromethylaniline moiety can provide insight into expected fragmentation patterns. For instance, the aniline (B41778) core is known to produce characteristic fragments upon collision-induced dissociation. The fragmentation of the ether linkage is also a predictable pathway.

Table 1: Theoretical Mass Data for this compound

| Identifier | Value |

| Molecular Formula | C₁₃H₇F₅NO |

| Monoisotopic Mass | 304.0424 g/mol |

| Theoretical [M+H]⁺ | 305.0502 m/z |

Note: This is a theoretical calculation. Experimental values may vary slightly.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, as well as how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding and van der Waals forces.

Although a crystal structure for this compound has not been reported, the crystallographic analysis of the closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline , offers significant insights into the likely solid-state conformation. nih.gov

In the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, the molecule consists of a benzene (B151609) ring substituted with an amino group, a trifluoromethyl group, and a methoxy (B1213986) group. nih.gov The study revealed that the atoms bonded to the central benzene ring (N, O, and the carbon of the trifluoromethyl group) lie in the plane of the ring. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonding interactions involving the amino group's hydrogen atoms and the fluorine atoms of the trifluoromethyl group, as well as the nitrogen atom itself. nih.gov

Table 2: Crystallographic Data for the Analogue 4-Methoxy-3-(trifluoromethyl)aniline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| V (ų) | 1716.3 (6) |

| Z | 8 |

| Temperature (K) | 293 |

Data sourced from a study on 4-Methoxy-3-(trifluoromethyl)aniline. nih.gov

The solid-state structure of diphenylamine (B1679370) and its derivatives has also been a subject of crystallographic studies. These studies show that the two phenyl rings are typically rotated with respect to each other, with the dihedral angle being influenced by the substituents on the rings. researchgate.net This further supports the expectation that the two aromatic rings in this compound would not be coplanar.

Computational and Theoretical Investigations of this compound Remain Unexplored in Publicly Available Literature

Despite the growing interest in computational chemistry for elucidating molecular properties and predicting chemical behavior, a thorough review of published scientific literature and chemical databases reveals a significant gap in the theoretical investigation of the compound this compound.

While computational studies are prevalent for analogous and related chemical structures, specific research detailing the quantum chemical calculations, electronic structure, conformational analysis, and other theoretical properties of this compound is not publicly available. This includes a lack of specific data derived from methodologies such as Density Functional Theory (DFT), which is a cornerstone for modern computational chemistry research.

Consequently, key molecular properties and predictive models for this specific compound, which are typically generated through computational studies, have not been reported. This includes:

Electronic Structure: Detailed analysis of the molecule's electronic makeup.

Geometrical Optimization and Conformational Analysis: Determination of the most stable three-dimensional shape and the rotational flexibility of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): Calculation of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Charge Distribution Analysis: Calculation of partial atomic charges (e.g., Mulliken charges) to understand the distribution of electrons within the molecule.

Prediction of Spectroscopic Signatures: Theoretical prediction of spectra (e.g., NMR, IR) which can aid in experimental characterization.

The absence of such dedicated computational studies means that a detailed, data-driven article focusing solely on the theoretical and computational aspects of this compound cannot be constructed at this time. The scientific community has yet to publish research that would provide the necessary data to populate the detailed sections and subsections requested.

While general principles of computational chemistry and findings from studies on structurally similar molecules—such as those containing difluorophenoxy or trifluoromethylaniline moieties—can offer some predictive insights, a direct and scientifically rigorous analysis for the specific title compound is contingent on future research efforts. The synthesis and potential applications of derivatives of this compound in medicinal chemistry suggest that such computational investigations would be a valuable contribution to the field.

Computational Chemistry and Theoretical Investigations of 4 2,4 Difluorophenoxy 3 Trifluoromethyl Aniline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

No molecular docking studies specifically for 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline have been reported. Therefore, there are no available data on its predicted binding affinities or the scoring functions used to evaluate them against any biological target.

Without docking studies, the key amino acid residues that might interact with this compound within a protein's active site are unknown. Information on its potential binding poses, which describe the conformation and orientation of the ligand in the binding site, is also unavailable.

The calculation of interaction energies, which quantifies the forces between the ligand and the protein (including electrostatic and van der Waals interactions), has not been performed for this specific compound according to available literature.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide detailed information on the conformational changes and stability of a molecule and its complexes over time. No MD simulation studies have been published for this compound, meaning there is no data on its conformational flexibility, stability in different environments, or the dynamics of its potential interactions with biological targets.

In Silico Structure-Guided Optimization and Design

In silico methods are frequently used to guide the chemical optimization of a lead compound to improve its potency, selectivity, or pharmacokinetic properties. As there are no initial computational or experimental studies on the biological activity or target interactions of this compound, there are no reports of its use as a scaffold for structure-guided optimization efforts.

Structure Activity Relationship Sar Studies and Preclinical Biological Evaluation

Impact of Trifluoromethyl and Difluorophenoxy Moieties on Biological Activity

The biological activity of 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline is significantly influenced by its two key substituents: the trifluoromethyl (-CF3) group and the 2,4-difluorophenoxy moiety.

The trifluoromethyl group is a common feature in many pharmaceuticals due to its unique electronic properties. researchgate.net As a strong electron-withdrawing group, it can modulate the acidity (pKa) of the nearby aniline (B41778) amine, which can be critical for binding to target proteins. researchgate.net The -CF3 group is also highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. mdpi.comresearchgate.net Its introduction can serve as a bioisosteric replacement for other groups like a chlorine atom, influencing steric interactions within a binding pocket. mdpi.com

Table 1: Hypothetical Impact of Key Moieties on Biological Properties

| Moiety | Physicochemical Property Modified | Potential Biological Impact |

| Trifluoromethyl (-CF3) | Increased Lipophilicity, Electron Withdrawing Nature, Metabolic Stability | Enhanced membrane permeability, altered target binding affinity, increased in vivo half-life. |

| Difluorophenoxy | Enhanced Lipophilicity, Metabolic Stability, H-Bonding Potential | Improved binding to target, resistance to metabolic degradation, better pharmacokinetic profile. |

Positional Isomerism Effects on Biological Responses

The specific arrangement of substituents on the aniline ring is critical for biological activity. The placement of the trifluoromethyl group at position 3 and the difluorophenoxy group at position 4 creates a distinct electronic and steric profile. Shifting these groups to other positions would likely result in significantly different biological responses.

For instance, moving the trifluoromethyl group from the meta-position (position 3) to the ortho- (position 2) or para- (position 4) position relative to the amino group would alter the molecule's electronic distribution and steric hindrance around the amine. researchgate.net Such changes can dramatically affect how the molecule interacts with its biological target. Studies on other substituted anilines have shown that positional isomers can exhibit vastly different potencies and selectivities. nih.gov For example, an ortho-substituted analog might be inactive due to steric clash with the receptor, while a para-substituted version could show enhanced activity due to a more favorable binding orientation.

Similarly, the connectivity of the ether linkage at position 4 is crucial. An isomer with the linkage at position 2 or 3 would present a completely different three-dimensional shape, impacting its ability to fit into a specific enzyme's active site or a receptor's binding pocket. Research on benzimidazole (B57391) isomers has demonstrated that slight changes in the position of a trifluoromethyl group can lead to notable differences in antimicrobial activity. researchgate.net

Table 2: Hypothetical Comparison of Positional Isomers' Activity

| Compound Isomer | Substitution Pattern (relative to -NH2) | Predicted Relative Activity | Rationale |

| Target Compound | 3-CF3, 4-OAr | 100% | Optimal electronic and steric arrangement for target binding. |

| Isomer A | 2-CF3, 4-OAr | <10% | Potential steric hindrance from ortho-CF3 group impeding binding. |

| Isomer B | 4-CF3, 3-OAr | 25-50% | Altered electronic and steric profile leading to suboptimal binding. |

| Isomer C | 2-OAr, 5-CF3 | <20% | Significant change in overall molecular shape and electronic properties. |

Note: OAr represents the 2,4-difluorophenoxy group. The relative activity is hypothetical.

Matched Molecular Pair (MMP) Analyses for SAR Elucidation

Matched Molecular Pair Analysis (MMPA) is a powerful cheminformatics tool used to understand the effect of small, specific structural changes on a compound's properties. wikipedia.orgeyesopen.com This method involves comparing pairs of molecules that differ only by a single, well-defined structural transformation.

For this compound, MMPA could be used to precisely quantify the contribution of the trifluoromethyl group to its biological activity. This would involve synthesizing and testing an analog where the -CF3 group is replaced by a hydrogen atom or a methyl (-CH3) group. Statistical analysis of the activity data from such pairs can reveal whether the -CF3 group's electron-withdrawing or steric properties are key for activity. acs.org

Similarly, the importance of the fluorine atoms on the phenoxy ring could be assessed by comparing the target compound with analogs possessing a non-fluorinated phenoxy group, a monofluoro-phenoxy group, or a different di-fluoro substitution pattern (e.g., 3,5-difluoro). This systematic approach allows medicinal chemists to build a detailed SAR model, guiding the design of more potent and selective compounds. researchgate.net

Table 3: Hypothetical Matched Molecular Pair Analysis for Target Compound (TC)

| Pair | Compound 1 | Compound 2 | Transformation | Hypothetical Change in Potency (IC50) |

| 1 | TC: R = -CF3 | Analog A: R = -H | -CF3 to -H | 20-fold decrease |

| 2 | TC: R = -CF3 | Analog B: R = -CH3 | -CF3 to -CH3 | 15-fold decrease |

| 3 | TC: Ar = 2,4-diF-Ph | Analog C: Ar = Ph | 2,4-diF-Ph to Ph | 10-fold decrease |

| 4 | TC: Ar = 2,4-diF-Ph | Analog D: Ar = 4-F-Ph | 2,4-diF to 4-F | 3-fold decrease |

In Vitro Biological Activity Screening in Relevant Models

To determine the biological effects of this compound, a series of in vitro assays would be employed. These assays provide crucial data on the compound's potency, mechanism of action, and cellular effects.

Enzyme inhibition assays are fundamental for determining if a compound can modulate the activity of a specific enzyme, a common mechanism for many drugs. mdpi.com The choice of enzyme would be guided by the therapeutic goal. Given the structure of the compound, it might be screened against a panel of protein kinases, as many kinase inhibitors feature substituted aniline scaffolds.

The potency of the compound is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. These assays can be performed in various formats, including fluorescence-based assays that detect the product of the enzymatic reaction. researchgate.net

Table 4: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | Assay Type | IC50 (nM) |

| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 50 |

| Kinase B | Luminescence-based | 850 |

| Protease C | Fluorogenic Substrate Cleavage | >10,000 |

| Phosphatase D | Colorimetric | >10,000 |

Cell-based assays provide a more biologically relevant context than biochemical assays by evaluating a compound's effect on living cells. nuvisan.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), or the modulation of specific signaling pathways. oncolines.com

For example, if the compound is being investigated as a potential anti-cancer agent, its activity would be tested against a panel of human cancer cell lines. rsc.org The half-maximal growth inhibition concentration (GI50) would be determined to assess its anti-proliferative effects. Other assays could measure the induction of apoptosis or changes in the expression of specific proteins involved in cancer progression.

Table 5: Hypothetical Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50 (µM) |

| MCF-7 | Breast | CellTiter-Glo® (Viability) | 0.25 |

| A549 | Lung | MTT (Proliferation) | 1.5 |

| HCT116 | Colon | High-Content Imaging (Cell Count) | 0.8 |

| PC-3 | Prostate | Crystal Violet Staining | 2.1 |

Preclinical Pharmacokinetic (PK) Assessments

Preclinical pharmacokinetic studies are essential to evaluate how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. umich.edu These studies are typically conducted in vitro and in animal models to predict the compound's behavior in humans.

Key in vitro ADME assays include:

Microsomal Stability: This assay uses liver microsomes to assess the compound's metabolic stability and predict its hepatic clearance. umich.edu A longer half-life in this assay suggests better stability in vivo.

Plasma Protein Binding: This measures the extent to which the compound binds to proteins in the blood. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. nih.gov

CYP450 Inhibition: This assay determines if the compound inhibits major cytochrome P450 enzymes, which is important for predicting potential drug-drug interactions. nih.gov

In vivo PK studies are conducted in animal models (e.g., rats, dogs) to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F). nih.govsci-hub.st Favorable PK properties are crucial for a compound to be considered for further development.

Table 6: Hypothetical Preclinical Pharmacokinetic Data

| Parameter | Assay / Species | Result | Interpretation |

| Metabolic Stability (t1/2) | Human Liver Microsomes | 45 min | Moderate stability |

| Plasma Protein Binding | Human Plasma | 95% bound | High binding |

| CYP3A4 Inhibition (IC50) | Recombinant Enzyme | >30 µM | Low potential for drug-drug interactions |

| Clearance (CL) | Rat (IV administration) | 15 mL/min/kg | Low to moderate clearance |

| Volume of Distribution (Vd) | Rat (IV administration) | 2.5 L/kg | Moderate tissue distribution |

| Oral Bioavailability (%F) | Rat (PO administration) | 40% | Good oral absorption |

In Silico ADME-PK Predictions (Absorption, Distribution, Metabolism, Excretion)

While comprehensive experimental in vivo pharmacokinetic data for the specific parent compound this compound is not extensively published, in silico computational models provide valuable predictions regarding its absorption, distribution, metabolism, and excretion (ADME) properties. These predictive models are instrumental in the early stages of drug discovery to forecast the compound's behavior in a biological system.

Several key ADME parameters can be estimated using established computational algorithms. The predicted properties for this compound suggest a favorable profile for a potential drug candidate.

Interactive Data Table: Predicted ADME Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 303.2 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol ), suggesting good absorption and distribution. |

| LogP (octanol/water partition coefficient) | 4.2 | Indicates good lipophilicity, which can facilitate cell membrane permeability. |

| Aqueous Solubility | Low | The low predicted water solubility might present challenges for formulation but is common for lipophilic compounds. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity associated with hERG channel blockade. |

These in silico predictions serve as a foundational guide for further experimental validation and optimization of derivatives to enhance their pharmacokinetic profiles.

Brain Penetration and Oral Bioavailability Potential

The potential for a compound to penetrate the blood-brain barrier (BBB) is a critical consideration for therapies targeting central nervous system disorders. In silico models for this compound predict a low probability of BBB penetration. This is often desirable for peripherally acting drugs to minimize central nervous system side effects.

Regarding oral bioavailability, the high predicted intestinal absorption and good permeability are positive indicators. The development of Mivebresib (B609072) (ABBV-075), a potent oral inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins that incorporates the this compound moiety, has demonstrated excellent oral availability in preclinical and clinical settings. This confirms that the core scaffold is amenable to the development of orally administered therapeutics.

Investigation of Biological Targets and Pathways

The primary and most extensively studied biological target for compounds derived from the this compound scaffold is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the BET family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene expression. The clinical candidate Mivebresib (ABBV-075) is a potent pan-BET inhibitor that binds to the bromodomains of BRD2, BRD3, and BRD4, with a high affinity for BRD4.

While the prompt mentions Polo-like kinase 1 (PLK1) and Phytoene Desaturase as potential targets, extensive literature searches did not reveal any direct inhibitory activity of this compound or its immediate derivatives against these two enzymes. The research focus for this chemical class has been overwhelmingly directed towards the inhibition of BET proteins.

As a potent inhibitor of BRD4, derivatives of this compound, such as Mivebresib, exert their effects by disrupting the interaction between BRD4 and acetylated histones. This leads to the downregulation of key oncogenes and cell cycle regulators that are under the transcriptional control of BRD4.

One of the most critical downstream targets of BRD4 inhibition is the MYC oncogene . Mivebresib has been shown to suppress the expression of c-MYC, a key driver of proliferation in many cancers. Additionally, the inhibition of BRD4 can impact other signaling pathways involved in cancer cell survival and proliferation. For instance, in small-cell lung cancer, sensitivity to Mivebresib has been linked to the amplification of the MYC family of oncogenes, and the drug was found to modulate genes involved in neurogenesis, neuron differentiation, and synaptic signaling. nih.govacs.org

The downstream effects of BRD4 inhibition by compounds containing the this compound scaffold manifest in various cellular responses that contribute to their anti-cancer activity.

Apoptosis Induction: Mivebresib has been demonstrated to induce apoptosis in a variety of cancer cell lines. This programmed cell death is a key mechanism for eliminating malignant cells.

Cell Cycle Arrest: A prominent effect of Mivebresib is the induction of cell cycle arrest, primarily at the G1 phase. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Anti-migration Effects: While direct studies on the anti-migration effects of the parent aniline are limited, the role of BRD4 in cell migration and invasion is an active area of research. Some studies on BRD4 inhibitors have shown a reduction in the migratory and invasive potential of cancer cells. For example, a novel BRD4-p53 inhibitor was found to suppress the migration and invasion of triple-negative breast cancer cells. acs.org Conversely, other studies have suggested that in certain contexts, BRD4 inhibition might enhance cell migration, indicating that this effect can be cell-type dependent. nih.gov

Derivatization and Analog Development for Structure Activity Landscape Exploration

Synthesis of N-Substituted Derivatives of the Aniline (B41778) Moiety

N-acylation, the introduction of an acyl group (R-C=O), and N-sulfonylation, the introduction of a sulfonyl group (R-SO2), are particularly important. These modifications can introduce new hydrogen bond donors and acceptors, which can form critical interactions within a protein's binding pocket. For instance, in the development of Bromodomain and Extraterminal Domain (BET) inhibitors, the aniline nitrogen of a related scaffold was derivatized with various sulfonyl groups. The structure-activity relationship studies revealed that the nature of the alkyl or aryl group attached to the sulfonyl moiety was critical for potency. An ethanesulfonamide (B75362) group was identified as being optimal for activity in the clinical candidate mivebresib (B609072) (ABBV-075). nih.gov This specific substitution likely provides a favorable vector and electronic profile for binding to a key asparagine residue in the BET bromodomain. nih.govacs.org

Research on similar scaffolds has shown that converting the aniline to a benzamide (B126) can also be a fruitful strategy. For example, derivatives of 2-phenoxybenzamides have been synthesized and tested for antiplasmodial activity, where the substitution pattern on the aniline-derived portion significantly influenced potency and selectivity. mdpi.com

Below is an interactive data table illustrating the impact of N-substitution on the biological activity of hypothetical analogs based on published SAR principles.

Modification of the Phenoxy Ring System

The 2,4-difluorophenoxy ring is another critical component of the scaffold that contributes significantly to binding affinity and metabolic stability. The fluorine atoms are strong electron-withdrawing groups and can modulate the pKa of the molecule and engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. nih.govcambridgemedchemconsulting.com The C-F bond is also exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's half-life. cambridgemedchemconsulting.comselvita.com

Exploring modifications to this ring system is a key aspect of SAR studies. This can involve:

Changing the position of fluorine atoms: Moving the fluorine atoms from the 2 and 4 positions to other positions (e.g., 3,5-difluoro) can alter the molecule's conformation and electronic distribution, leading to changes in activity.

Varying the halogen substituent: Replacing fluorine with other halogens like chlorine or bromine can probe the steric and electronic requirements of the binding pocket. While chlorine is sterically similar to a methyl group, bromine is larger, which could either enhance van der Waals interactions or cause steric clashes.

Bioisosteric replacement: Replacing the fluorine atoms with other small, electronegative groups such as hydroxyl (-OH) or cyano (-CN) groups can explore different bonding interactions. cambridgemedchemconsulting.com However, such changes can also introduce new metabolic liabilities (e.g., oxidation of a phenol).

In studies of related compounds, replacing a 4-fluorophenoxy moiety with an unsubstituted phenoxy group or a 4-acetamidophenoxy group resulted in a distinct decrease in biological activity, highlighting the advantageous effect of the fluorine substituent. mdpi.com This suggests that the electronic properties and potential interactions afforded by the fluorine atom are crucial for potent activity.

The following data table summarizes hypothetical SAR data for modifications to the phenoxy ring.

Introduction of Bridging Linkers and Heterocyclic Moieties

To further explore the chemical space and access additional binding interactions, medicinal chemists often introduce bridging linkers or complex heterocyclic systems to the core scaffold. The position ortho to the aniline group and meta to the trifluoromethyl group is a common point for such elaborations.

A prime example is the development of the BET inhibitor mivebresib (ABBV-075), where a large, rigid pyrrolopyridone heterocycle was attached at this position. nih.gov This significant structural modification was a strategic move to create a bidentate interaction with the target protein, forming interactions with residues that were not engaged by the initial, simpler scaffold. This incorporation of the heterocyclic moiety led to a remarkable 9- to 19-fold improvement in potency. nih.govacs.org The synthesis of such complex derivatives typically involves multi-step sequences, often utilizing palladium-catalyzed cross-coupling reactions to form the crucial carbon-carbon bond between the aniline ring and the heterocyclic system.

Linkers, which can be simple alkyl chains, amides, or other functional groups, can also be used to connect a new moiety to the core structure. nih.gov The length and flexibility of the linker are critical parameters that are optimized to position the new functional group correctly within the target's binding site to maximize affinity. mdpi.com For example, studies on other inhibitor classes have shown that the optimal length of a carbon chain linker can be crucial for achieving the highest inhibitory activity. mdpi.com

Systematic Structural Modifications to Optimize Pharmacological Profiles

The optimization of a pharmacological profile is an iterative and multi-parameter process that builds upon the foundational SAR insights gained from the derivatization strategies discussed above. nih.gov The goal is to identify a drug candidate that possesses a fine-tuned balance of high potency, selectivity against off-targets, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org

The systematic modification process for a lead compound based on the 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline scaffold involves several key strategies:

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. cambridgemedchemconsulting.comprinceton.edu For example, the trifluoromethyl (-CF3) group itself is often considered a bioisostere of a methyl or chloro group, but it significantly enhances metabolic stability and lipophilicity. nih.gov Strategically replacing a metabolically liable hydrogen atom with fluorine is a common tactic to block unwanted metabolism. cambridgemedchemconsulting.com

Structure-Based Drug Design: When a high-resolution structure of the target protein is available, computational tools can be used to visualize how a compound binds. This allows for the rational design of new analogs that can form more optimal interactions, such as the introduction of the pyrrolopyridone core in mivebresib to achieve a bidentate interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. bamu.ac.in By analyzing a set of derivatives, these models can identify key pharmacophoric features—such as the importance of specific hydrogen bond donors/acceptors or hydrophobic regions—that are crucial for activity. bamu.ac.in These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Quantificationnih.govchemicalbook.com

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a fluorinated aromatic amine like 4-(2,4-difluorophenoxy)-3-(trifluoromethyl)aniline, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile or thermally unstable compounds. For molecules such as this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.comcipac.org This technique separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation of the target analyte from impurities can be optimized by adjusting the mobile phase composition, pH, and flow rate. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light, or a mass spectrometer for higher sensitivity and specificity. nih.gov For instance, the analysis of Mivebresib (B609072), which contains the target compound's core structure, in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method. aacrjournals.org

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This table presents typical starting conditions for method development and is not based on a validated method for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. While anilines can be analyzed by GC-MS, their polarity and potential for hydrogen bonding can lead to poor peak shape and column adsorption.

To overcome these issues, derivatization of the amine group is often necessary to increase volatility and thermal stability. The resulting derivative can then be readily analyzed. The mass spectrometer provides detailed structural information and allows for highly sensitive and selective quantification, even in complex matrices. shimadzu.com The NIST Mass Spectrometry Data Center provides Kovats retention index data for related compounds like 4-(trifluoromethyl)aniline, which is essential for GC method development. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components in a mixture. chemistryhall.comdergipark.org.tr It can also be used for the purification of small amounts of material (preparative TLC). analyticaltoxicology.com

For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. rsc.org The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation of the target compound from starting materials and byproducts. Visualization of the separated spots is typically achieved under UV light, as the aromatic nature of the compound allows it to be seen at a wavelength of 254 nm. rsc.orgscientificlabs.co.uk

Sample Preparation and Extraction Methodologies for Complex Biological Samplesnih.gov

The analysis of compounds in complex biological matrices such as plasma, urine, or tissue requires extensive sample preparation to remove interfering substances like proteins and salts. The goal is to isolate and concentrate the analyte of interest before instrumental analysis. nih.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): This has become the preferred method for its efficiency, selectivity, and potential for automation. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For pharmacokinetic studies of Mivebresib, plasma samples are collected and analyzed, necessitating a robust extraction method to isolate the drug from blood components before LC/MS-MS analysis. aacrjournals.orgnih.gov

Spectrophotometric Detection Techniques

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte. In the context of this compound, UV-Visible spectrophotometry is the most relevant technique. The presence of two aromatic rings (a difluorophenyl ring and a trifluoromethyl-substituted phenyl ring) constitutes a chromophore that absorbs light in the UV region of the spectrum.

While a standalone UV-Vis spectrophotometer can be used for the quantification of a pure compound in solution, its most powerful application is as a detector for HPLC. nih.gov As the separated compounds elute from the HPLC column, they pass through the flow cell of a UV detector. The detector measures the absorbance at a specific wavelength, generating a signal that is proportional to the concentration of the analyte. This allows for the quantification of the compound following its separation from other components in the sample. cipac.org

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-difluorophenoxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution between 2,4-difluorophenol and a halogenated precursor (e.g., 3-(trifluoromethyl)-4-nitroaniline) under basic conditions. A common protocol uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the target compound. Key variables affecting yield include:

Q. What spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

- ¹H/¹⁹F NMR : To confirm substitution patterns (e.g., integration ratios for fluorinated groups and phenoxy protons) .

- LC-MS : Validates molecular weight (expected [M+H]⁺ ≈ 334.2) and purity. For example, LCMS retention times under gradient elution (e.g., 1.08 minutes in acetonitrile/water) correlate with structural analogs .

- IR spectroscopy : Detects NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the aryl ring toward electrophilic substitution but may hinder oxidative coupling. For Suzuki-Miyaura reactions, the trifluoromethyl group stabilizes the transition state via inductive effects, while the phenoxy group directs coupling to the meta position. Experimental data show:

Q. What are the implications of conflicting bioactivity data in tubulin inhibition assays?

Contradictions arise from assay conditions. For example:

- Plant vs. mammalian tubulin : Dinitroaniline analogs show high affinity for plant α-tubulin (IC₅₀ < 1 µM) but weak activity in human cells due to divergent binding pockets .

- Solubility factors : Low aqueous solubility (logP ≈ 3.5) may underestimate potency in cell-based assays. Use of co-solvents (e.g., DMSO ≤ 0.1%) improves bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced binding to protozoan tubulin?

Molecular docking (e.g., AutoDock Vina) using plant α-tubulin (PDB: 4O2B) identifies key interactions:

- Hydrogen bonding : NH₂ group with Asp251.

- Hydrophobic contacts : Trifluoromethyl with Leu248 and Phe240 .

Optimization strategies include: - Introducing sulfonamide substituents to enhance water solubility.

- Replacing 2,4-difluorophenoxy with 2-chloro-4-fluorophenoxy to improve steric fit .

Methodological Considerations

Q. Table 1. Comparative Reactivity of Analogous Compounds

Q. Table 2. Biological Activity in Tubulin Assays

| Compound | Tubulin Source | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Target Compound | Arabidopsis | 0.8 | Competitive with dinitroanilines | |

| Target Compound | HeLa Cells | >50 | Low solubility suspected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.